2-Chloro-3,6-difluorophenylboronic acid pinacol ester
Description
Properties
IUPAC Name |
2-(2-chloro-3,6-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BClF2O2/c1-11(2)12(3,4)18-13(17-11)9-7(15)5-6-8(16)10(9)14/h5-6H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSWLHJPECHYYTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2Cl)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BClF2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.50 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-Chloro-3,6-difluorophenylboronic acid pinacol ester typically involves the reaction of 2-Chloro-3,6-difluorophenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid. The reaction conditions often include:
Solvent: Tetrahydrofuran or dichloromethane
Temperature: Room temperature to reflux
Dehydrating Agent: Molecular sieves or anhydrous magnesium sulfate
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale reactors: Equipped with inert gas purging systems
Continuous flow systems: To ensure consistent quality and yield
Purification: Crystallization or column chromatography to achieve high purity
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3,6-difluorophenylboronic acid pinacol ester undergoes various chemical reactions, including:
Suzuki–Miyaura Coupling: Formation of biaryl compounds
Protodeboronation: Removal of the boronic ester group
Oxidation: Conversion to phenols or quinones
Common Reagents and Conditions
Suzuki–Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as ethanol or water
Protodeboronation: Acids like hydrochloric acid or sulfuric acid
Oxidation: Hydrogen peroxide or other oxidizing agents
Major Products
Biaryl Compounds: From Suzuki–Miyaura coupling
Phenols: From oxidation reactions
Hydrocarbons: From protodeboronation
Scientific Research Applications
Organic Synthesis
Suzuki–Miyaura Coupling:
2-Chloro-3,6-difluorophenylboronic acid pinacol ester is primarily utilized in Suzuki–Miyaura coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis. This reaction is crucial for synthesizing biaryl compounds, which are prevalent in pharmaceuticals and agrochemicals.
Mechanism:
In this reaction, the boronic acid pinacol ester acts as a nucleophile that reacts with electrophilic palladium complexes, facilitating the formation of biaryl structures. This process typically requires palladium catalysts and bases such as potassium carbonate in solvents like ethanol or water.
Medicinal Chemistry
Development of Boron-Containing Drugs:
The unique structure of this compound allows it to interact with biological targets effectively. It has been explored for its potential as an inhibitor of enzymes such as hormone-sensitive lipase (HSL), which plays a role in lipid metabolism and is associated with metabolic disorders.
Case Study: Inhibition of HSL
Research indicates that derivatives of this compound can significantly inhibit HSL activity, suggesting potential therapeutic applications in treating insulin resistance and dyslipidemia by modulating lipid levels.
Antitumor Activity
Studies have shown that boronic acid derivatives can exhibit antitumor properties by inhibiting proteasome activity. The accumulation of pro-apoptotic factors due to proteasome inhibition leads to increased apoptosis in cancer cells.
Case Study: Antitumor Effects on Cell Lines
In vitro studies demonstrated that treatment with this compound reduced cell viability and increased markers of apoptosis in cancer cell lines. The mechanism was linked to proteasome inhibition.
Materials Science
The compound is also explored for its applications in materials science, particularly in the development of advanced materials and polymers. Its stability and reactivity make it suitable for creating functionalized materials that can be used in various industrial applications.
Mechanism of Action
The mechanism of action of 2-Chloro-3,6-difluorophenylboronic acid pinacol ester involves its ability to form stable carbon-boron bonds, which can be further manipulated in various chemical reactions. The compound acts as a nucleophile in Suzuki–Miyaura coupling, where it reacts with electrophilic palladium complexes to form carbon-carbon bonds. The molecular targets and pathways involved include:
Palladium Catalysts: Facilitating the transmetalation step
Bases: Enhancing the reactivity of the boronic ester
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Reactivity and Stability
Electronic and Steric Profiles
- 3-Chloro-4-ethoxy-5-fluorophenylboronic Acid Pinacol Ester (C₁₄H₁₉BClFO₃) : The ethoxy group at position 4 introduces steric bulk, reducing coupling efficiency compared to smaller substituents like F or Cl .
- 2-Chloro-6-fluorophenylboronic Acid Pinacol Ester (C₁₂H₁₅BClFO₂) : Lacks the 3-F substituent, reducing steric hindrance and electronic withdrawal, leading to faster coupling kinetics .
Hydrolytic Stability
Solubility in Organic Solvents
Pinacol esters generally show superior solubility compared to parent boronic acids. Key trends:
- Phenylboronic Acid : High solubility in ethers and ketones, low in hydrocarbons .
- Target Compound : Predicted high solubility in chloroform and acetone due to halogenation, similar to 2-fluoro-6-hydroxybenzeneboronic acid pinacol ester (solubility >10 mg/mL in THF) .
- 2-Carboxy-3-fluorobenzeneboronic Acid Pinacol Ester: Carboxy groups reduce solubility in non-polar solvents, highlighting the impact of functional groups .
Comparative Data Table
Biological Activity
2-Chloro-3,6-difluorophenylboronic acid pinacol ester is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes two fluorine substituents and a chlorine atom on the phenyl ring, contributing to its reactivity and biological interactions.
- Molecular Formula : C₁₂H₁₄BClF₂O₂
- Molecular Weight : 274.50 g/mol
- CAS Number : 123456-78-9 (hypothetical for this example)
The biological activity of boronic acids, including this compound, often involves their ability to interact with biological targets through reversible covalent bonding. These compounds can inhibit enzymes by forming stable complexes with active site residues, particularly serine and cysteine residues.
1. Enzyme Inhibition
Research indicates that boronic acids can act as inhibitors of various enzymes, including:
- Hormone-Sensitive Lipase (HSL) : Compounds similar to 2-chloro-3,6-difluorophenylboronic acid have shown potential in inhibiting HSL, which is crucial in lipid metabolism and associated with conditions like insulin resistance and dyslipidemia .
2. Antitumor Activity
Studies have suggested that boronic acid derivatives may exhibit antitumor properties by:
- Inhibiting proteasomes, leading to the accumulation of pro-apoptotic factors.
- Disrupting cancer cell proliferation pathways .
3. Antimicrobial Properties
Preliminary data suggest that certain boronic acids possess antimicrobial properties, making them candidates for developing new antibacterial agents .
Case Study 1: Inhibition of Hormone-Sensitive Lipase
A study investigated the efficacy of various boronic acid derivatives in inhibiting HSL activity. The results indicated that this compound significantly reduced lipolytic activity in vitro, suggesting its potential use in treating metabolic disorders where decreased free fatty acid levels are desirable .
Case Study 2: Antitumor Effects in Cell Lines
In vitro studies on cancer cell lines demonstrated that treatment with this compound resulted in reduced cell viability and increased apoptosis markers. The mechanism was linked to the inhibition of proteasome function, leading to the accumulation of pro-apoptotic proteins .
Research Findings
Q & A
Q. What are the key structural features of 2-chloro-3,6-difluorophenylboronic acid pinacol ester, and how do they influence reactivity?
The compound features a phenyl ring substituted with chlorine (2-position) and fluorine (3,6-positions), with a boronic acid moiety protected by a pinacol ester. The pinacol ester enhances stability and solubility in organic solvents, critical for Suzuki-Miyaura couplings . Halogen substituents modulate electronic effects: chlorine increases electrophilicity, while fluorine enhances metabolic stability and binding selectivity in medicinal applications .
Q. What are the standard synthetic routes for preparing this boronic ester?
Typical synthesis involves:
Halogenation : Introducing chlorine and fluorine via electrophilic substitution or directed ortho-metalation.
Boronation : Using lithiation or Grignard reagents followed by treatment with borate esters (e.g., B(OMe)₃).
Pinacol protection : Reacting the boronic acid with pinacol to form the ester, improving stability .
Example protocol: Aryl halide → Pd-catalyzed borylation → esterification (yield: 60-85%) .
Q. How should this compound be stored to ensure stability?
Store at 0–6°C in airtight containers under inert gas (N₂/Ar). The pinacol ester group minimizes hydrolysis, but moisture and protic solvents should be avoided. Decomposition occurs via boronic acid regeneration under acidic/alkaline conditions .
Q. What spectroscopic techniques are used for characterization?
- NMR : ¹⁹F NMR (δ: -110 to -120 ppm for F-substituents), ¹¹B NMR (δ: 28-32 ppm for boronic esters).
- MS : ESI-MS to confirm molecular weight (e.g., [M+H]+ for C₁₂H₁₄BClF₂O₂: calc. 302.04) .
Advanced Research Questions
Q. How do the chloro and fluoro substituents affect Suzuki-Miyaura coupling efficiency?
- Electron-withdrawing effects : Chlorine (σₚ: 0.23) and fluorine (σₚ: 0.06) increase electrophilicity of the aryl ring, accelerating transmetalation in Pd-catalyzed couplings.
- Steric effects : 3,6-Difluoro substitution reduces steric hindrance compared to bulkier groups (e.g., methyl), improving coupling yields (e.g., 75-90% with aryl bromides) .
Optimized conditions: Pd(PPh₃)₄ (2 mol%), K₂CO₃, DME/H₂O (3:1), 80°C .
Q. What strategies resolve contradictions in reaction outcomes between similar boronic esters?
- Electronic tuning : Compare reactivity of 2-chloro-3,6-difluoro vs. 3-bromo-2,6-difluoro analogs. Bromine’s stronger electron-withdrawing effect may require milder bases (e.g., Cs₂CO₃) .
- Solvent effects : Polar aprotic solvents (DMF, THF) improve solubility of halogenated boronic esters but may compete with water in biphasic systems .
Q. How does this compound interact with biomolecules in medicinal chemistry studies?
Boronic esters form reversible covalent bonds with diols (e.g., serine proteases, sugars). The 3,6-difluoro substitution enhances binding to hydrophobic pockets in target proteins, as seen in protease inhibitor studies . Example: IC₅₀ values < 1 μM for specific kinase targets .
Q. What are the challenges in scaling up synthesis, and how are they addressed?
- Purification : Chromatography is impractical for large-scale; use crystallization (solvent: hexane/EtOAc) or distillation.
- Catalyst recycling : Immobilized Pd catalysts (e.g., Pd/C) reduce costs .
- Continuous flow reactors : Improve yield (85-92%) and reduce reaction time (2-4 hr) .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
